Aminooxy-PEG2-azide

PROTAC Linker Optimization Ternary Complex Formation

Aminooxy-PEG2-azide (CAS 1043426-13-6) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker containing a 2-unit PEG spacer. It is characterized by an aminooxy group (-ONH₂) at one terminus, which enables chemoselective oxime ligation with aldehydes or ketones, and an azide group (-N₃) at the other, which participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions.

Molecular Formula C6H14N4O3
Molecular Weight 190.20 g/mol
Cat. No. B605431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG2-azide
SynonymsAminooxy-PEG2-azide
Molecular FormulaC6H14N4O3
Molecular Weight190.20 g/mol
Structural Identifiers
InChIInChI=1S/C6H14N4O3/c7-10-9-1-2-11-3-4-12-5-6-13-8/h1-6,8H2
InChIKeyGCURLNTZWQFVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminooxy-PEG2-azide: A Heterobifunctional PEG Linker for PROTAC and ADC Synthesis


Aminooxy-PEG2-azide (CAS 1043426-13-6) is a heterobifunctional, non-cleavable polyethylene glycol (PEG) linker containing a 2-unit PEG spacer . It is characterized by an aminooxy group (-ONH₂) at one terminus, which enables chemoselective oxime ligation with aldehydes or ketones, and an azide group (-N₃) at the other, which participates in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions . This combination of orthogonal reactive handles makes it a versatile reagent for constructing complex bioconjugates, particularly as a linker in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) .

Workflow Orthogonal bioconjugation via oxime ligation and click chemistry
Selection Heterobifunctional PEG linker for PROTAC and ADC synthesis
Context Defined short spacer for ternary complex optimization

Why Generic PEG Linker Substitution Fails: Critical Role of Spacer Length in Aminooxy-PEG2-azide Performance


Aminooxy-PEG2-azide cannot be simply substituted with other PEG-azide linkers or alternative bioconjugation handles. The specific 2-unit PEG spacer length is a critical determinant of conjugate performance. In the context of PROTACs, linker length directly influences the formation of a functional ternary complex between the target protein and the E3 ligase, thereby modulating degradation efficiency [1]. Systematic changes in PEG linker length can significantly alter degradation potency . Similarly, the aminooxy functional group provides a distinct chemoselectivity that is orthogonal to other conjugation methods, such as those using amines, and enables site-specific modification of biomolecules like glycoproteins under mild conditions .

Spacer length PEG2 spacer directly influences ternary complex formation; longer PEG linkers may shift degradation efficiency.
Reactive handle Aminooxy chemoselectivity is orthogonal to amines; amine-PEG-azide cannot replicate aldehyde/ketone targeting.
Stability profile Unprotected aminooxy requires prompt use; Boc-protected analogs add a deprotection step and may alter workflow fit.

Quantitative Differentiation of Aminooxy-PEG2-azide: Evidence-Based Selection Guide


PEG Spacer Length (2-Unit) as a Determinant of PROTAC Degradation Efficiency

The 2-unit PEG spacer in Aminooxy-PEG2-azide (n=2) provides a distinct conformational constraint compared to longer PEG linkers, which is a key parameter in PROTAC design. Systematic variation of linker length is a critical step in optimizing the formation of the ternary complex and subsequent degradation of the target protein [1]. Studies on WDR5-targeting PROTACs have shown that overly long and flexible linkers, including those with extended PEG chains, can reduce or abrogate degradation activity, demonstrating that shorter linkers are often optimal . The n=2 length of Aminooxy-PEG2-azide offers a specific, pre-defined spatial separation that is empirically different from n=1, n=3, or n=4 analogs, and its effect on PROTAC efficacy is quantifiable.

PEG2 Spacer Length
Class-level inference
n=2 spacer provides distinct conformational constraint vs. longer PEG chains (e.g., n=3, n=4, n=6)
Reported linker-length context for PROTAC optimization
Overly long linkers may reduce ternary complex formation
PROTAC Linker Optimization Ternary Complex Formation

Comparative Physicochemical Properties vs. Aminooxy-PEG4-azide

Aminooxy-PEG2-azide (MW: 190.2 g/mol) and Aminooxy-PEG4-azide (MW: 278.31 g/mol) exhibit distinct physicochemical properties due to their differing PEG chain lengths. This difference directly influences solubility and solution behavior, which are critical for downstream conjugation protocols. For example, the solubility of Aminooxy-PEG2-azide in DMSO is reported as 100 mg/mL, whereas the solubility of the longer PEG4 analog is unspecified, highlighting a potential empirical advantage for the PEG2 variant in concentrated stock solution preparation [1].

Physicochemical Properties
Cross-study comparable
MW: 190.2 g/mol; DMSO Solubility: 100 mg/mL vs. PEG4-azide (MW: 278.31; solubility unspecified)
Supports concentrated stock solution preparation
PEG4 solubility not reported by manufacturer
ADC Linker Design Physicochemical Properties

Synthesis Workflow Differentiation: Aminooxy vs. Amine in Azido-PEG2-amine

The primary functional differentiation of Aminooxy-PEG2-azide lies in its aminooxy group, which enables bioorthogonal oxime ligation with carbonyls—a reaction that is orthogonal to the amine chemistry employed by the comparator, Azido-PEG2-amine. While Azido-PEG2-amine (CAS 166388-57-4) utilizes its amine group for conjugation with carboxylic acids or activated esters (e.g., NHS esters) , Aminooxy-PEG2-azide reacts chemoselectively with aldehydes and ketones under mild conditions (e.g., pH 4.5-7.5) to form stable oxime bonds . This orthogonal reactivity allows for sequential, site-specific bioconjugation strategies that are not possible with amine-based linkers, which are prone to cross-reactivity with endogenous protein functional groups.

Aminooxy vs. Amine
Class-level inference
Aminooxy enables oxime ligation with aldehydes/ketones; Azido-PEG2-amine targets carboxylic acids/activated esters
Orthogonal reactivity for site-specific sequential conjugation
Amine handles may cross-react with endogenous protein groups
Bioconjugation Oxime Ligation Click Chemistry

Stability and Handling: Defined Shelf-Life for Aminooxy-PEG2-azide

Aminooxy-PEG2-azide, like other aminooxy compounds, is noted for its high reactivity and sensitivity, which necessitates specific handling protocols. Vendors recommend immediate use within one week due to potential degradation during long-term storage [1]. This explicit recommendation contrasts with the more general storage conditions for t-Boc-Aminooxy-PEG2-azide, which is more stable due to protection of the aminooxy group but requires an additional deprotection step in the synthetic workflow . The defined stability profile of Aminooxy-PEG2-azide provides a clear, actionable parameter for procurement planning, whereas the stability of other analogs may be less clearly defined.

Stability & Handling
Supporting evidence
Recommended immediate use (within 1 week) vs. t-Boc-protected analog (store at -20°C, requires deprotection)
Defined shelf-life supports procurement planning
Protected analog adds synthetic step
Reagent Stability Storage Bioconjugation

Optimal Applications for Aminooxy-PEG2-azide Based on Quantitative Evidence


PROTAC Linker Optimization and Structure-Activity Relationship (SAR) Studies

Aminooxy-PEG2-azide is a critical tool for medicinal chemists engaged in PROTAC linker SAR campaigns. Its 2-unit PEG spacer provides a specific, short linker length for systematically evaluating the impact of distance and flexibility on ternary complex formation and degradation efficiency. This enables researchers to probe the optimal spatial parameters for bringing an E3 ligase into proximity with a target protein, a key step in developing potent and selective protein degraders [1].

Site-Specific Construction of Antibody-Drug Conjugates (ADCs)

The orthogonal reactivity of Aminooxy-PEG2-azide makes it ideally suited for constructing homogeneous, site-specific ADCs. The aminooxy group enables chemoselective conjugation to aldehyde handles generated on an antibody, for example, through periodate oxidation of glycans. This is followed by conjugation of the azide group to a cytotoxic payload via click chemistry [1]. This two-step, bioorthogonal strategy minimizes heterogeneity and maximizes conjugate integrity [2].

Fabrication of Multifunctional Biomaterials and Surface Coatings

The dual functional groups of Aminooxy-PEG2-azide enable the precise fabrication of advanced biomaterials. It can be used to sequentially modify surfaces, such as nanoparticles or biosensor chips, with two distinct biomolecules. For instance, a surface could be first functionalized with an aldehyde-containing molecule for oxime ligation with the linker's aminooxy group, and subsequently decorated with a second biomolecule bearing an alkyne or strained cyclooctyne for click chemistry with the azide group. This creates layered, multifunctional biointerfaces with controlled architecture [1].

Research in Bioconjugation Chemistry and Chemical Biology

Aminooxy-PEG2-azide serves as a foundational building block for developing novel bioconjugation methodologies. Its small size and dual reactivity allow for the exploration of new linker designs and conjugation strategies. The clear, defined stability profile of the reagent (recommended immediate use) supports robust experimental design and data reproducibility, which is essential for chemical biology research [1].

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
PEG2 spacer length review
Ternary complex formation and degradation endpoint
Site-specific ADC construction
Bioorthogonal aminooxy handle
Conjugation site specificity and homogeneity
Multifunctional biomaterial fabrication
Dual orthogonal reactivity
Sequential surface modification and architecture control
Bioconjugation methodology research
Defined stability and small-molecule profile
Experimental reproducibility and workflow fit

Technical Documentation Hub

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34 linked technical documents
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